molecular formula C15H14Cl2N2O B14316321 6-{[(2-Aminoethyl)amino](2-chlorophenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one CAS No. 113259-26-0

6-{[(2-Aminoethyl)amino](2-chlorophenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one

Cat. No.: B14316321
CAS No.: 113259-26-0
M. Wt: 309.2 g/mol
InChI Key: NIZCLPVGWCODMP-UHFFFAOYSA-N
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Description

6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is a complex organic compound featuring both amine and chlorinated aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorocyclohexa-2,4-dien-1-one in the presence of a base, followed by the introduction of the 2-aminoethylamine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    4-Chlorocyclohexa-2,4-dien-1-one: Another precursor used in the synthesis.

    2-Aminoethylamine: A related amine compound with similar functional groups.

Uniqueness

6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research.

Properties

CAS No.

113259-26-0

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

2-[N-(2-aminoethyl)-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol

InChI

InChI=1S/C15H14Cl2N2O/c16-10-5-6-14(20)12(9-10)15(19-8-7-18)11-3-1-2-4-13(11)17/h1-6,9,20H,7-8,18H2

InChI Key

NIZCLPVGWCODMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NCCN)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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